2-(Dibutylamino)-1-(2,4-dichloro-3-methylphenyl)ethanol
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Overview
Description
2-(Dibutylamino)-1-(2,4-dichloro-3-methylphenyl)ethanol is an organic compound that belongs to the class of ethanolamines These compounds are characterized by the presence of an ethanol group (-CH2CH2OH) attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylamino)-1-(2,4-dichloro-3-methylphenyl)ethanol typically involves the reaction of 2,4-dichloro-3-methylbenzaldehyde with dibutylamine in the presence of a reducing agent. The reaction conditions may include:
- Solvent: Common solvents used in such reactions include ethanol or methanol.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Dibutylamino)-1-(2,4-dichloro-3-methylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(Dibutylamino)-1-(2,4-dichloro-3-methylphenyl)ethanol may have applications in various fields, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(Dibutylamino)-1-(2,4-dichloro-3-methylphenyl)ethanol would depend on its specific applications. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The presence of the dibutylamino group suggests that it may act as a ligand or modulator of certain biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)-1-(2,4-dichlorophenyl)ethanol
- 2-(Dimethylamino)-1-(2,4-dichlorophenyl)ethanol
- 2-(Dibutylamino)-1-(2,4-dichlorophenyl)ethanol
Uniqueness
The uniqueness of 2-(Dibutylamino)-1-(2,4-dichloro-3-methylphenyl)ethanol lies in its specific substitution pattern on the phenyl ring and the presence of the dibutylamino group. These structural features may confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
CAS No. |
5442-66-0 |
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Molecular Formula |
C17H27Cl2NO |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
2-(dibutylamino)-1-(2,4-dichloro-3-methylphenyl)ethanol |
InChI |
InChI=1S/C17H27Cl2NO/c1-4-6-10-20(11-7-5-2)12-16(21)14-8-9-15(18)13(3)17(14)19/h8-9,16,21H,4-7,10-12H2,1-3H3 |
InChI Key |
SGEGJUUAHSLYGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(C1=C(C(=C(C=C1)Cl)C)Cl)O |
Origin of Product |
United States |
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